2-Chloro-4-fluoropyridine-6-acetic acid
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Overview
Description
2-Chloro-4-fluoropyridine-6-acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of both chlorine and fluorine atoms in the pyridine ring imparts distinct reactivity and stability to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-amino-4-fluoropyridine followed by treatment with hydrochloric acid to introduce the chlorine atom . Another method involves the direct fluorination of 2-chloro-6-pyridinecarboxylic acid using a fluorinating agent such as Selectfluor .
Industrial Production Methods: Industrial production of 2-Chloro-4-fluoropyridine-6-acetic acid often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced fluorinating agents and catalysts can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluoropyridine-6-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide can be used as nucleophiles in substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine carboxylic acids.
Reduction Products: Pyridine alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Chloro-4-fluoropyridine-6-acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoropyridine-6-acetic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
- 2-Chloro-3-fluoropyridine-6-carboxylic acid
- 2-Chloro-4-fluoropyridine
- 2-Chloro-6-fluoropyridine
Comparison: 2-Chloro-4-fluoropyridine-6-acetic acid is unique due to the presence of both chlorine and fluorine atoms at specific positions on the pyridine ring, which imparts distinct reactivity and stability. Compared to other similar compounds, it offers enhanced binding affinity and selectivity towards molecular targets, making it valuable in various applications .
Properties
Molecular Formula |
C7H5ClFNO2 |
---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
2-(6-chloro-4-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-6-2-4(9)1-5(10-6)3-7(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
BSVOIPSIEJZZJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)Cl)F |
Origin of Product |
United States |
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